molecular formula C14H21N3O3 B2796641 Tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate CAS No. 2287311-00-4

Tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B2796641
CAS No.: 2287311-00-4
M. Wt: 279.34
InChI Key: BWPXSFPRMPJQTF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a formylpyrazole moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine derivatives or cyclization of appropriate precursors.

    Introduction of the Formylpyrazole Moiety: The formylpyrazole group can be introduced via a formylation reaction, where a pyrazole derivative is reacted with a formylating agent like Vilsmeier-Haack reagent.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Various electrophiles or nucleophiles, depending on the desired substitution pattern.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The formylpyrazole moiety can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Similar structure but with a bromine substituent on the pyrazole ring.

    Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate: Contains a formylphenyl group instead of a formylpyrazole group.

Uniqueness

Tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate is unique due to the presence of the formylpyrazole moiety, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern and functional groups make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-7-5-12(6-8-16)17-9-4-11(10-18)15-17/h4,9-10,12H,5-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPXSFPRMPJQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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